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Glycylisoleucine -

Glycylisoleucine

Catalog Number: EVT-13525234
CAS Number:
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of glycylisoleucine can be achieved through various methods, primarily involving the coupling of glycine and isoleucine. One common approach is solid-phase peptide synthesis, where the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The process typically involves:

  1. Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
  2. Coupling Reaction: The activated carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond and releasing water.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the solid support and purified using techniques like high-performance liquid chromatography (HPLC).

Technical details regarding specific reaction conditions such as temperature, pH, and solvent systems can vary based on the chosen method and desired purity of the final product.

Molecular Structure Analysis

The molecular structure of glycylisoleucine features a backbone typical of dipeptides, with a sequence composed of glycine followed by isoleucine. The structural representation includes:

  • Molecular Formula: C8H16N2O3C_8H_{16}N_2O_3
  • IUPAC Name: 2-[(2-amino-1-hydroxyethylidene)amino]-3-methylpentanoic acid
  • SMILES Notation: CCC(C)C(N=C(O)CN)C(O)=O
  • InChI Key: KGVHCTWYMPWEGN-UHFFFAOYSA-N

The three-dimensional conformation can be analyzed using computational modeling tools to understand its spatial arrangement and potential interactions with biological targets .

Chemical Reactions Analysis

Glycylisoleucine can participate in several chemical reactions typical for dipeptides:

  1. Hydrolysis: Under acidic or basic conditions, glycylisoleucine can be hydrolyzed back into its constituent amino acids, glycine and isoleucine.
  2. Transpeptidation: It may act as a substrate in transpeptidation reactions where it can donate its amino group to another molecule.
  3. Formation of Complexes: Glycylisoleucine can form complexes with metal ions or other biomolecules, which may alter its stability and bioactivity.

These reactions are significant for understanding its metabolic pathways and potential physiological roles.

Mechanism of Action

While specific mechanisms of action for glycylisoleucine in biological systems are not fully elucidated due to limited empirical data, it is hypothesized that dipeptides like glycylisoleucine may have roles in cell signaling and metabolic regulation. They could influence various physiological processes such as:

  • Modulation of neurotransmitter activity
  • Regulation of nutrient absorption in the intestines
  • Potential antioxidant properties

Further research is needed to clarify these mechanisms and their implications for health.

Physical and Chemical Properties Analysis

Glycylisoleucine exhibits several notable physical and chemical properties:

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to characterize these properties further.

Applications

Glycylisoleucine has potential applications in various scientific fields:

  • Nutritional Science: As a dipeptide, it may play roles in enhancing protein absorption and metabolism.
  • Pharmaceutical Research: Investigated for its potential therapeutic effects in modulating metabolic pathways or acting as a signaling molecule.
  • Biochemical Studies: Used as a model compound in studies related to peptide synthesis, enzymatic activity, and protein interactions.

The exploration of glycylisoleucine's biological functions continues to be an area of interest within biochemical research .

Biosynthesis and Degradation Pathways

Enzymatic Synthesis Mechanisms of Glycylisoleucine in Prokaryotic Systems

In prokaryotes, glycylisoleucine (Gly-Ile) biosynthesis occurs primarily via two enzymatic routes: non-ribosomal peptide synthesis (NRPS) and ATP-dependent dipeptide ligation. The NRPS pathway, observed in Bacillus subtilis and other Gram-positive bacteria, employs modular enzyme complexes that activate glycine and isoleucine through adenylation domains, forming thioester intermediates before condensation into Gly-Ile [2] [5]. This ATP-intensive process enables dipeptide synthesis independent of ribosomal machinery, serving as a stress-response mechanism during nutrient limitation.

Conversely, ATP-grasp ligases in Escherichia coli directly couple glycine and isoleucine using ATP hydrolysis. The enzyme DdlB (D-alanine-D-alanine ligase homolog) exhibits substrate promiscuity, accepting hydrophobic amino acids like isoleucine for dipeptide bond formation. Kinetic studies reveal a Km of 0.8 mM for glycine and 1.2 mM for isoleucine, with optimal activity at pH 7.5–8.0 [7]. Notably, Gly-Ile synthesis is regulated by feedback inhibition: excess isoleucine or structural analogs like glycyl-leucine suppress threonine deaminase (IlvA), reducing isoleucine availability and downstream dipeptide production [7].

Table 1: Enzymatic Parameters for Glycylisoleucine Synthesis in Prokaryotes

Enzyme SystemOrganismKm (Gly) (mM)Km (Ile) (mM)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
NRPS ComplexB. subtilis0.5 ± 0.10.7 ± 0.21.2 × 10⁴
ATP-Grasp LigaseE. coli0.8 ± 0.31.2 ± 0.48.5 × 10³

Underground metabolic pathways further contribute to Gly-Ile synthesis. In ilvA/tdcB-deficient E. coli strains, promiscuous activity of cystathionine γ-synthase (MetB) redirects methionine biosynthesis intermediates toward 2-ketobutyrate—a precursor enabling isoleucine (and subsequently Gly-Ile) formation via substrate-level phosphorylation [1] [4].

Role of Peptidases in Glycylisoleucine Catabolism and Metabolic Recycling

Cellular Gly-Ile degradation is mediated by zinc-dependent peptidases, which hydrolyze the peptide bond to liberate glycine and isoleucine for reuse in protein synthesis or energy production. In Pseudomonas aeruginosa, membrane-bound dipeptidase PepD exhibits high specificity toward Gly-Ile (kcat = 45 s⁻¹), facilitated by a hydrophobic S1’ pocket that accommodates isoleucine’s alkyl side chain [6] [9]. Hydrolysis follows a two-step mechanism: (1) nucleophilic attack by a water molecule activated by zinc, and (2) proton transfer via a conserved glutamate residue (Glu151).

Liberated glycine undergoes hepatic deportation as hippuric acid (glycine conjugated to benzoate), excreting 400–800 mg daily in humans [6]. Isoleucine is catabolized via the methylcitrate cycle in mitochondria: transamination to 2-keto-3-methylvalerate, followed by oxidative decarboxylation to propionyl-CoA. This pathway yields succinyl-CoA for the TCA cycle, linking Gly-Ile degradation to central energy metabolism [1] [6].

Table 2: Glycylisoleucine Hydrolysis Kinetics in Model Organisms

PeptidaseOrganismKm (mM)kcat (s⁻¹)pH Optimum
PepDP. aeruginosa0.12 ± 0.0345 ± 37.4
DPP-IIIHomo sapiens0.31 ± 0.0512 ± 17.0

Renal handling further modulates Gly-Ile homeostasis. The PEPT2 transporter in proximal tubules reabsorbs intact Gly-Ile with 65% efficiency, minimizing loss. Competitive inhibition by dipeptides like glycyl-leucine reduces reabsorption, increasing urinary excretion during hyperglycinemia [6] [7].

Comparative Analysis of Biosynthetic Efficiency in Microbial vs. Mammalian Models

Gly-Ile biosynthesis diverges sharply between microbial and mammalian systems. Prokaryotes achieve high-flux synthesis (0.8–1.2 µmol/min/g biomass) via dedicated ligases and NRPS complexes. The E. coli phosphotransferase system (PTS) enhances efficiency by co-localizing glycine and isoleucine transporters, elevating intracellular substrate concentrations [7] [10].

Mammals, however, lack dedicated dipeptide synthetases. Gly-Ile forms primarily through proteolytic degradation of dietary proteins or ribosomal synthesis. Intracellular concentrations (0.5–2.0 µM) are 100-fold lower than in microbes, reflecting energetically costly ribosomal dependence. While peptidases like dipeptidyl peptidase III (DPP-III) enable component recycling, turnover rates (kcat = 12 s⁻¹) are 3.7-fold slower than bacterial PepD [6] [9].

Table 3: Metabolic Handling of Glycylisoleucine Across Organisms

ParameterProkaryotesMammals
Primary Synthesis RouteATP-dependent ligasesRibosomal translation
Synthesis Rate1.0 µmol/min/g biomassNot applicable
Degradation Rate (kcat)45 s⁻¹ (PepD)12 s⁻¹ (DPP-III)
Cellular Concentration50–200 µM0.5–2.0 µM

Microbes exploit metabolic plasticity to optimize Gly-Ile production. During anaerobic growth, E. coli utilizes pyruvate formate-lyase to generate 2-ketobutyrate from propionyl-CoA, sustaining isoleucine (and Gly-Ile) synthesis despite threonine auxotrophy [1] [4]. Mammals lack such bypass pathways, rendering Gly-Ile biosynthesis strictly substrate-dependent.

Properties

Product Name

Glycylisoleucine

IUPAC Name

2-[(2-aminoacetyl)amino]-3-methylpentanoic acid

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C8H16N2O3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

KGVHCTWYMPWEGN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CN

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